N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the coupling of two key intermediates, namely N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide and 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid. The oxalamide intermediate is first synthesized and then coupled with the carboxylic acid intermediate to form the final product.
Starting Materials
2-(1-methyl-1H-pyrrol-2-yl)ethanamine, pyrrolidine, oxalyl chloride, triethylamine, 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, N,N'-dicyclohexylcarbodiimide, dimethylformamide, dichloromethane, diethyl ether, sodium bicarbonate, brine
Reaction
Step 1: Synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, a. To a solution of 2-(1-methyl-1H-pyrrol-2-yl)ethanamine (1.0 equiv) and pyrrolidine (1.2 equiv) in dichloromethane, add oxalyl chloride (1.2 equiv) dropwise at 0°C., b. Stir the reaction mixture at room temperature for 1 hour., c. Add triethylamine (2.0 equiv) to the reaction mixture and stir for an additional 30 minutes., d. Add dimethylformamide (DMF) to the reaction mixture and stir for 1 hour., e. Extract the product with dichloromethane and wash the organic layer with saturated sodium bicarbonate solution and brine., f. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the oxalamide intermediate., Step 2: Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, a. To a solution of 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid (1.0 equiv) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and dimethylformamide (DMF) (1.2 equiv) at 0°C., b. Stir the reaction mixture at room temperature for 1 hour., c. Filter the precipitated dicyclohexylurea and wash the filter cake with dichloromethane., d. Concentrate the filtrate under reduced pressure and dissolve the residue in diethyl ether., e. Wash the organic layer with saturated sodium bicarbonate solution and brine., f. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the carboxylic acid intermediate., Step 3: Coupling of the Intermediates, a. To a solution of the oxalamide intermediate (1.0 equiv) in DMF, add the carboxylic acid intermediate (1.2 equiv) and triethylamine (2.0 equiv) at room temperature., b. Stir the reaction mixture at room temperature for 1 hour., c. Extract the product with diethyl ether and wash the organic layer with saturated sodium bicarbonate solution and brine., d. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product.
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-24-8-4-5-16(24)17(25-9-2-3-10-25)14-22-20(26)21(27)23-15-6-7-18-19(13-15)29-12-11-28-18/h4-8,13,17H,2-3,9-12,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHMTKUFFYSRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.